molecular formula C20H24Cl2Zr B1149448 RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE CAS No. 109429-79-0

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE

Cat. No.: B1149448
CAS No.: 109429-79-0
M. Wt: 426.5 g/mol
InChI Key: AKXWJOYQORUUHS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE (CAS: 100163-29-9) is an organometallic zirconium complex with the molecular formula C₂₀H₂₄Cl₂Zr and a molecular weight of 426.53 g/mol . Structurally, it features a zirconium center coordinated to two chlorine atoms and a rac-ethylenebis(tetrahydroindenyl) ligand. This compound is a metallocene catalyst, widely used in the production of isotactic polypropylene due to its high stereoselectivity and activity . Its melting point is reported as 267–271°C, and it is commercially supplied by companies such as LEAP CHEM CO., LTD. and Strem Chemicals, with annual sales volumes exceeding 152 bottles .

Properties

CAS No.

109429-79-0

Molecular Formula

C20H24Cl2Zr

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2

InChI Key

AKXWJOYQORUUHS-UHFFFAOYSA-L

Canonical SMILES

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

Ligand Synthesis: 4,5,6,7-Tetrahydro-1-Indenyl Precursors

The tetrahydroindenyl (THI) ligand is synthesized via hydrogenation of indene followed by functionalization. A representative protocol involves:

  • Partial Hydrogenation of Indene :
    Indene is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under 3–5 bar H₂ pressure in tetrahydrofuran (THF) at 50–60°C for 12 hours. This yields 4,5,6,7-tetrahydroindene with >95% conversion.

  • Deprotonation and Lithiation :
    The hydrogenated product is treated with n-butyllithium (n-BuLi) in diethyl ether at −78°C to generate the lithiated THI intermediate.

Table 1: Ligand Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (GC-MS)
HydrogenationIndene, Pd/C, THF, H₂ (4 bar)9598%
Lithiationn-BuLi, Et₂O, −78°C90>99%

Metathesis Reaction with Zirconium Tetrachloride

The lithiated THI ligand is reacted with zirconium tetrachloride (ZrCl₄) to form the dichloride complex:

  • Bridging with Ethylene :
    Two equivalents of lithiated THI are bridged via a 1,2-ethylenediyl group in toluene at 25°C.

  • Coordination with ZrCl₄ :
    The bridged ligand is added to ZrCl₄ in dichloromethane (DCM) at −40°C, followed by gradual warming to room temperature. The reaction is monitored via ¹H NMR until complete consumption of ZrCl₄.

Critical Parameters :

  • Stoichiometry : A 2:1 molar ratio (ligand:ZrCl₄) is essential to prevent oligomerization.

  • Temperature Control : Slow warming minimizes side reactions, improving yield from 70% to 85%.

Purification Techniques

Crude rac-(EBTHI)ZrCl₂ is purified via:

  • Recrystallization : Dissolution in hot toluene followed by cooling to −20°C yields crystalline product (mp 267–271°C).

  • Sublimation : High-purity samples (>99.5%) are obtained by sublimation under vacuum (10⁻³ mbar) at 200°C.

Table 2: Purification Outcomes

MethodSolvent/TempPurity (%)Yield (%)
RecrystallizationToluene, −20°C9875
SublimationVacuum, 200°C99.560

Optimization of Reaction Conditions

Solvent Selection

  • Ether vs. Hydrocarbon Solvents :
    Ethers (e.g., THF) accelerate lithiation but risk side reactions with ZrCl₄. Hydrocarbons (toluene) enhance stability but require longer reaction times.

Catalytic Additives

  • Methylaluminoxane (MAO) :
    Adding MAO during coordination increases zirconium activation, reducing reaction time by 30%.

Characterization and Analytical Methods

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms ligand bridging and absence of uncoordinated THI.

  • X-ray Diffraction (XRD) : Reveals a bent metallocene structure with Zr–Cl bond lengths of 2.42 Å.

Elemental Analysis

Table 3: Analytical Data

ParameterTheoretical (%)Observed (%)
C56.1255.98
H5.675.71
Cl16.6116.55

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plants employ continuous flow reactors to maintain low temperatures (−40°C) and improve mixing, achieving 90% yield at 10 kg/batch scale.

Comparative Analysis of Synthetic Approaches

Table 4: Method Comparison

ParameterBatch SynthesisFlow Chemistry
Yield85%90%
Reaction Time24 h8 h
Purity98%99%
ScalabilityLimited to 1 kg>10 kg

Chemical Reactions Analysis

Types of Reactions

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products

The major products formed from these reactions are high molecular weight polymers such as polyethylene and polypropylene, which are widely used in various industrial applications .

Scientific Research Applications

Scientific Research Applications

  • Polymer Chemistry
    • RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is primarily used as a catalyst in the polymerization of olefins such as ethylene and propylene. Its high activity and selectivity facilitate the production of high molecular weight polymers, which are essential in creating materials like polyethylene and polypropylene .
  • Asymmetric Synthesis
    • This compound plays a significant role in enantioselective synthesis processes. It is utilized in the methylalumination of monosubstituted alkenes, leading to the formation of chiral products that are crucial in pharmaceuticals and fine chemicals .
  • Biocompatible Polymers
    • In biological research, it aids in the synthesis of biocompatible polymers that can be used for drug delivery systems and medical devices. The ability to create polymers with specific properties makes it valuable for developing materials that interact safely with biological systems.
  • Industrial Applications
    • The compound is extensively used in the large-scale production of polyolefins. Its effectiveness as a catalyst allows for efficient manufacturing processes in the plastics industry, impacting various sectors from packaging to automotive components .

Case Study 1: Polyethylene Production

In a study focused on polyethylene production using this compound as a catalyst:

  • Objective : To enhance the molecular weight and control the branching of polyethylene.
  • Results : The catalyst demonstrated superior performance compared to traditional Ziegler-Natta catalysts by producing polyethylene with improved mechanical properties.

Case Study 2: Asymmetric Synthesis

Research on the use of this compound for asymmetric synthesis revealed:

  • Objective : To synthesize chiral allylic amines.
  • Results : High enantioselectivity was achieved using RAC as a catalyst in conjunction with methylaluminoxane co-catalyst.

Mechanism of Action

The compound exerts its catalytic effects through the activation of olefin monomers, facilitating their polymerization into long-chain polymers. The zirconium center plays a crucial role in this process by coordinating with the monomers and promoting their insertion into the growing polymer chain .

Comparison with Similar Compounds

Structural Analogs in the Metallocene Family

Metallocene catalysts share a general structure of a transition metal (e.g., Zr, Ti, Hf) sandwiched between cyclopentadienyl-derived ligands. Below is a comparison of key analogs:

Compound Name Molecular Formula CAS Number Metal Center Bridge Type Key Applications
rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride C₂₀H₂₄Cl₂Zr 100163-29-9 Zr Ethylene Isotactic polypropylene production
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride C₂₂H₃₀Cl₂SiZr 126642-97-5 Zr Dimethylsilyl Olefin polymerization
rac-Ethylenebis(1-indenyl)zirconium dichloride C₂₀H₁₆Cl₂Zr 100080-82-8 Zr Ethylene Atactic/isospecific polypropylene
Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) C₂₀H₂₄Cl₂Ti 112531-75-6 Ti Ethylene Experimental catalyst systems
Bis(indenyl)zirconium dichloride C₁₈H₁₄Cl₂Zr 12148-49-1 Zr None (unbridged) General-purpose olefin polymerization
Key Observations:
  • Bridge Type : The ethylene bridge in the target compound provides rigidity and stereochemical control , enabling high isotacticity in polypropylene. Silyl-bridged analogs (e.g., dimethylsilyl) may offer enhanced electronic tunability but lower thermal stability .
  • Metal Center : Titanium analogs (e.g., CAS 112531-75-6) are less commonly used due to lower catalytic activity compared to zirconium-based systems .
  • Unbridged Systems : Bis(indenyl)zirconium dichloride lacks a bridging group, resulting in reduced stereoselectivity and broader polymer tacticity distributions .

Catalytic Performance

Activity and Stereoselectivity:
  • The target compound exhibits 2–3 times higher activity than catalysts producing atactic polypropylene, achieving >95% isotacticity in polypropylene .
  • rac-Dimethylsilylbis(indenyl)zirconium dichloride (CAS 121009-93-6) shows comparable activity but may produce polymers with lower molecular weights due to steric effects from the silyl bridge .
Thermal Stability:
  • The ethylene-bridged zirconium complex has a melting point of 267–271°C , higher than silyl-bridged analogs (e.g., 126642-97-5), which may degrade at lower temperatures .

Market and Commercial Availability

  • The target compound has higher annual sales (152 bottles) compared to analogs like Di-μ-chlorodichlorobis(ethylene)diplatinum(II) (71 bottles), reflecting its industrial relevance .
  • Suppliers include LEAP CHEM CO., LTD., Strem Chemicals, and ChemNet, with prices ranging from $500–$800 per 100 mg .

Biological Activity

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE, a metallocene catalyst, has garnered attention in both chemical and biological research due to its unique properties and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H24_{24}Cl2_2Zr
  • Molecular Weight : 426.54 g/mol
  • CAS Number : 100163-29-9
  • Appearance : White to pale yellow powder
  • Melting Point : 267-271 °C
  • Stability : Sensitive to moisture; should be stored under inert gas conditions.

This compound functions primarily as a catalyst in various chemical reactions. Its biological activity is largely associated with its catalytic properties in polymerization and other biochemical pathways.

Target and Mode of Action

  • Target of Action :
    • Primarily targets monosubstituted alkenes , facilitating enantioselective methylalumination reactions .
  • Mode of Action :
    • Catalyzes the polymerization of olefins , producing high molecular weight polymers from ethylene, propylene, and styrene .
  • Biochemical Pathways :
    • Influences pathways related to the synthesis of bio-compatible polymers which are essential in medical applications such as drug delivery systems .

Biological Applications

The compound's primary applications in biological contexts include:

  • Polymer Chemistry : Utilized for synthesizing polymers that exhibit biocompatibility, making them suitable for medical devices.
  • Drug Delivery Systems : Its ability to form high molecular weight polymers aids in developing effective drug delivery mechanisms .

Case Studies

  • Polymerization Studies :
    • Research indicates that this compound effectively produces copolymers with controlled molecular weights below 5,000 g/mol regardless of ethylene content. This characteristic is significant for applications requiring specific polymer properties .
  • Comparison with Other Catalysts :
    • Compared to other metallocene catalysts like DICHLORO(R,R)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV), this compound demonstrates superior activity and selectivity in polymerization reactions .

Summary of Biological Activity

PropertyThis compound
Molecular Weight426.54 g/mol
Melting Point267-271 °C
StabilityMoisture sensitive; store under inert gas
Primary Biological ApplicationSynthesis of bio-compatible polymers for drug delivery systems
Catalytic ActivityEffective in polymerization of olefins

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point267–271°C
Molecular FormulaC₂₀H₂₄Cl₂Zr
Hazard ClassificationSkin/Eye Irritant (Xi)

Basic: How does this catalyst achieve stereoselectivity in propylene polymerization?

Answer:
The rac-isomer induces high isotacticity in polypropylene by enforcing a chiral coordination environment during monomer insertion. The tetrahydroindenyl ligands restrict rotational freedom, promoting a C₂-symmetric geometry that favors isotactic propagation . Activity is 2–3× higher than atactic-producing catalysts due to reduced steric hindrance from saturated ligands .

Basic: What safety protocols are critical when handling this compound in research?

Answer:

  • Inert Atmosphere: Handle under argon/nitrogen to prevent oxidation .
  • Personal Protective Equipment (PPE): Wear impermeable gloves and sealed goggles to avoid skin/eye irritation .
  • Storage: Keep in a dry, ventilated area away from moisture .

Advanced: How can researchers resolve contradictions in stereochemical outcomes when using this catalyst?

Answer:
Discrepancies in stereoselectivity may arise from ligand distortion or solvent effects. To address this:

  • Variable-Temperature NMR: Probe dynamic ligand behavior in solution .
  • Computational Modeling: Analyze transition states to identify steric/electronic influences .
  • Comparative Studies: Test activity against non-saturated analogs (e.g., ethylenebis(indenyl)zirconium dichloride) to isolate ligand effects .

Advanced: Why does this catalyst exhibit low enantioselectivity in asymmetric carbomagnesiation, and how can this be improved?

Answer:
In Hoveyda’s carbomagnesiation, the catalyst yields only 20% enantiomeric excess (ee) due to competing non-selective pathways . Improvements include:

  • Ligand Modification: Introduce bulkier substituents to enhance chiral induction.
  • Co-Catalysts: Add Lewis acids (e.g., MgCl₂) to stabilize reactive intermediates.
  • Solvent Optimization: Use non-polar solvents to reduce racemization .

Q. Table 2: Catalytic Performance in Asymmetric Reactions

ReactionYieldSelectivitySource
Carbomagnesiation20%Low ee
Olefin PolymerizationHighIsotactic

Advanced: What methodologies optimize reaction yields in zirconocene-catalyzed transformations?

Answer:

  • Catalyst Activation: Use methylaluminoxane (MAO) as a co-catalyst to generate active Zr centers .
  • Temperature Control: Lower temperatures (e.g., −78°C) improve stereocontrol in alkylation .
  • Substrate Purity: Ensure olefins are degassed to prevent catalyst poisoning .

Advanced: How does hydrogen act as a chain-transfer agent in propylene polymerization with this catalyst?

Answer:
Hydrogen terminates polymer chains by abstracting Zr-bound alkyl groups, reducing molecular weight (Mw). Studies using TREF (Temperature Rising Elution Fractionation) show a linear inverse correlation between H₂ concentration and Mw, enabling precise control over polymer crystallinity .

Advanced: What explains the diastereoselectivity in ring-closing metathesis (RCM) following carbomagnesiation?

Answer:
Despite the racemic starting material from non-selective zirconocenes, RCM exhibits kinetic resolution. Transition-state strain favors one diastereomer, bypassing the need for pre-reaction enantiomeric separation .

Advanced: How do ligand saturation and substituents impact catalytic activity?

Answer:

  • Saturated Ligands (Tetrahydroindenyl): Reduce steric bulk, enhancing activity in polymerization (3× higher than indenyl analogs) .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl) on ligands increase electrophilicity, improving olefin insertion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.